molecular formula C4H7N3O2 B15310366 (3R)-3-azidobutanoicacid

(3R)-3-azidobutanoicacid

Katalognummer: B15310366
Molekulargewicht: 129.12 g/mol
InChI-Schlüssel: WOYHANJHXJPFIW-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-azidobutanoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to the third carbon of a butanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-azidobutanoic acid typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid derivative reacts with sodium azide (NaN₃) under appropriate conditions. The reaction can be represented as follows:

R-CH(Br)-COOH+NaN3R-CH(N3)-COOH+NaBr\text{R-CH(Br)-COOH} + \text{NaN}_3 \rightarrow \text{R-CH(N}_3\text{)-COOH} + \text{NaBr} R-CH(Br)-COOH+NaN3​→R-CH(N3​)-COOH+NaBr

Industrial Production Methods

Industrial production of (3R)-3-azidobutanoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-azidobutanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) for nucleophilic substitution.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction: (3R)-3-aminobutanoic acid.

    Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-3-azidobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various azido-containing compounds.

    Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules through click chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3R)-3-azidobutanoic acid depends on the specific reactions it undergoes. For example, in bioconjugation, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for attaching molecules in a controlled manner.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-aminobutanoic acid: Similar structure but with an amine group instead of an azido group.

    (3R)-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.

Uniqueness

(3R)-3-azidobutanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group can participate in a variety of reactions, making it a valuable functional group for creating complex molecules and materials.

Eigenschaften

Molekularformel

C4H7N3O2

Molekulargewicht

129.12 g/mol

IUPAC-Name

(3R)-3-azidobutanoic acid

InChI

InChI=1S/C4H7N3O2/c1-3(6-7-5)2-4(8)9/h3H,2H2,1H3,(H,8,9)/t3-/m1/s1

InChI-Schlüssel

WOYHANJHXJPFIW-GSVOUGTGSA-N

Isomerische SMILES

C[C@H](CC(=O)O)N=[N+]=[N-]

Kanonische SMILES

CC(CC(=O)O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.